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Compound of Interest

Compound Name: FERROUS OXALATE

Cat. No.: B1226959 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectroscopic

properties of ferrous oxalate (FeC₂O₄), with a primary focus on its common dihydrate form, α-

FeC₂O₄·2H₂O, also known as the mineral humboldtine. This document summarizes key

quantitative data, details experimental protocols for various spectroscopic techniques, and

presents a visual representation of the thermal decomposition pathway of ferrous oxalate
dihydrate.

Introduction
Ferrous oxalate is a coordination polymer consisting of ferrous ions (Fe²⁺) and oxalate anions

(C₂O₄²⁻). The dihydrate form, α-FeC₂O₄·2H₂O, is the most stable and commonly studied

polymorph.[1] It features a monoclinic crystal structure with infinite linear chains of oxalate-

bridged ferrous centers, where each iron atom is in a distorted octahedral coordination

environment.[2][3] This coordination is completed by two water molecules.[2] The

spectroscopic properties of ferrous oxalate are of significant interest due to its role as a

precursor in the synthesis of various iron oxides and advanced materials, its photocatalytic

properties, and its applications in fields such as battery technology.[2][4]

Spectroscopic Data
The following tables summarize the key quantitative data obtained from various spectroscopic

analyses of ferrous oxalate dihydrate.
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Infrared (IR) Spectroscopy
Table 1: Summary of Infrared (IR) Vibrational Modes for α-FeC₂O₄·2H₂O

Wavenumber (cm⁻¹) Assignment Reference(s)

~3311
O-H stretching of coordinated

water
[2]

~1605
Antisymmetric O-C-O

stretching
[2]

~1361 Symmetric O-C-O stretching [2]

~1313 Symmetric O-C-O stretching [2]

~822 C-C deformation [2]

~482 Fe-O stretching [2]

Raman Spectroscopy
Table 2: Summary of Raman Vibrational Modes for α-FeC₂O₄·2H₂O

Wavenumber (cm⁻¹) Assignment Reference(s)

1469
Strongest signal (likely C-O

stretching)
[5]

Note: A comprehensive assignment of all Raman active modes for ferrous oxalate is not

readily available in the literature, but the strongest peak is consistently reported.

Mössbauer Spectroscopy
Table 3: Mössbauer Hyperfine Parameters for α-FeC₂O₄·2H₂O at Room Temperature
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Parameter Value (mm/s) Reference(s)

Isomer Shift (δ) ~1.21 [6]

Quadrupole Splitting (ΔE_Q) ~1.76 [6]

The isomer shift is reported relative to α-Fe at room temperature.

UV-Vis Spectroscopy
The UV-Vis spectrum of solid ferrous oxalate dihydrate is characterized by a broad absorption

below 250 nm and another shallow minimum at around 330 nm.[7] The material typically

appears as a yellow-brownish powder or bright yellow single crystals.[7] In aqueous solutions,

Fe(II)-oxalate complexes exhibit absorption bands in the region of 330-380 nm.[8] The band

gap energy for α-FeC₂O₄·2H₂O has been reported to be approximately 2.77 eV.[9]

Experimental Protocols
This section details the methodologies for the synthesis of ferrous oxalate and the key

spectroscopic techniques used for its characterization.

Synthesis of α-Ferrous Oxalate Dihydrate (α-
FeC₂O₄·2H₂O)
A common method for the synthesis of α-FeC₂O₄·2H₂O involves the reaction of a ferrous salt

with oxalic acid or a soluble oxalate salt in an aqueous solution.[2] For the preparation of high-

quality single crystals suitable for spectroscopic analysis, a hydrothermal synthesis approach is

often employed.[2]

Materials:

Metallic iron (or a ferrous salt such as ferrous ammonium sulfate)

Oxalic acid

Deionized water

Inert gas (e.g., Argon)
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Procedure:

All manipulations should be carried out under an inert atmosphere to prevent the oxidation of

Fe(II) to Fe(III).[7]

A solution of a ferrous salt is prepared by dissolving it in deionized water. Alternatively,

metallic iron can be dissolved in an acidic solution.

A solution of oxalic acid is prepared in deionized water.

The ferrous salt solution is slowly added to the oxalic acid solution with constant stirring. A

slight excess of oxalic acid is often used to promote the formation of the α-polymorph.[1]

A yellow precipitate of ferrous oxalate dihydrate will form.[10]

For single crystal growth, the reaction mixture can be transferred to a Teflon-lined autoclave

and heated (e.g., at 120 °C) for a specified period.[2]

The resulting precipitate or crystals are collected by filtration, washed with deionized water

until the filtrate is acid-free, and dried under vacuum over a desiccant.[2]

For Mössbauer spectroscopy, ⁵⁷Fe-enriched metallic iron is used as the starting material.[2] For

studies involving deuterated samples, D₂O is used as the solvent.[2]

Infrared (IR) Spectroscopy
Objective: To identify the vibrational modes of the oxalate ligand, coordinated water molecules,

and the Fe-O bond.

Methodology:

Sample Preparation: The ferrous oxalate powder is mixed with dry potassium bromide (KBr)

and pressed into a thin pellet.[1]

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used. For example, a

Bruker EQUINOX-55 instrument.[1]

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
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Analysis: The positions and shapes of the absorption bands are analyzed and assigned to

specific molecular vibrations.

Raman Spectroscopy
Objective: To obtain complementary vibrational information to IR spectroscopy.

Methodology:

Sample Preparation: The powdered sample is placed directly onto a microscope slide.[5]

Instrumentation: A Raman microscope, such as a DXR3xi Raman Imaging Microscope

(Nicolet), equipped with a laser source (e.g., 785 nm Nd:YAG laser) is used.[1][5]

Data Acquisition: Spectra are collected from the powdered sample.

Analysis: The Raman shifts are analyzed to identify the characteristic vibrational modes of

the compound.

Mössbauer Spectroscopy
Objective: To probe the nuclear environment of the ⁵⁷Fe atoms, providing information on their

oxidation state, spin state, and the symmetry of the coordination environment.

Methodology:

Sample Preparation: A powdered sample of ⁵⁷Fe-enriched ferrous oxalate is placed in a

sample holder.

Instrumentation: A conventional constant acceleration Mössbauer spectrometer is used in

transmission geometry with a ⁵⁷Co/Rh source.[1]

Data Acquisition: The spectrum is recorded at room temperature.[1]

Analysis: The spectrum is fitted to Lorentzian line shapes to extract the hyperfine

parameters: isomer shift (δ) and quadrupole splitting (ΔE_Q). The isomer shift is calibrated

against an α-Fe foil at room temperature.[1]
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UV-Vis Spectroscopy
Objective: To study the electronic transitions within the ferrous oxalate complex.

Methodology:

Sample Preparation: For solid-state analysis, a powdered sample is used, and the

reflectance spectrum is measured. For solution-phase analysis, ferrous oxalate is dissolved

in an appropriate solvent.

Instrumentation: A UV-Vis spectrophotometer with a diffuse reflectance accessory for solid

samples.

Data Acquisition: The reflectance (for solids) or absorbance (for solutions) is measured over

the ultraviolet and visible range (e.g., 200-800 nm).

Analysis: The absorption maxima are identified and can be used to calculate the band gap

energy for solid samples.

X-ray Absorption Spectroscopy (XAS)
While less common for ferrous oxalate compared to other techniques, XAS can provide

detailed information about the local atomic structure and oxidation state of the iron atoms.

Objective: To determine the Fe K-edge energy and analyze the X-ray Absorption Near Edge

Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) to understand the

electronic and local atomic structure.

Methodology:

Sample Preparation: A thin, uniform layer of the powdered sample is prepared.

Instrumentation: A synchrotron radiation source is required to provide a high-flux, tunable X-

ray beam.

Data Acquisition: The X-ray absorption is measured as a function of energy around the Fe K-

edge (~7125 eV).
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Analysis: The position of the absorption edge in the XANES spectrum confirms the divalent

oxidation state of the iron. The oscillations in the EXAFS region can be analyzed to

determine the coordination number and bond distances of the neighboring atoms.

Visualizations
Experimental Workflow for Spectroscopic
Characterization
The following diagram illustrates a typical workflow for the synthesis and spectroscopic

characterization of ferrous oxalate.

Synthesis

Spectroscopic Characterization

Ferrous Salt / Metallic Fe

Precipitation / Hydrothermal Synthesis

Oxalic Acid

Ferrous Oxalate Dihydrate

IR Raman Mossbauer UVVis XAS

Click to download full resolution via product page

Caption: Synthesis and Spectroscopic Analysis Workflow.

Thermal Decomposition Pathway of Ferrous Oxalate
Dihydrate
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The thermal decomposition of ferrous oxalate dihydrate proceeds through several stages, with

the final products depending on the atmosphere. The following diagram illustrates a typical

decomposition pathway in an inert or self-generated atmosphere.

FeC2O4·2H2O

FeC2O4

~230 °C
- 2H2O

Fe3O4

> 230 °C
+ CO + CO2

Fe3C

> 380 °C
+ CO

FeO

> 535 °C
+ CO

alpha-Fe + C

400-535 °C

Click to download full resolution via product page

Caption: Thermal Decomposition of Ferrous Oxalate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.politesi.polimi.it/retrieve/2d6e66ef-44d3-485b-8b37-4b5f1daa8551/2023_05_Frulla_Tesi_01.pdf
https://www.researchgate.net/publication/348764683_IronIIoxalate_Dihydrate-Humboldtine_Synthesis_Spectroscopic_and_Structural_Properties_of_a_Versatile_Precursor_for_High_Pressure_Research
https://www.researchgate.net/publication/363484713_Raman_spectroscopy_of_metal_oxalates
https://www.researchgate.net/figure/298-K-57-Fe-Moessbauer-spectrum-of-Fe-2-C-2-O-4-3-4H-2-O_fig5_239272026
https://pdfs.semanticscholar.org/ee94/f7bc492e18f90560a0326162e00845d6ccf7.pdf?skipShowableCheck=true
https://www.researchgate.net/figure/Optical-absorption-spectra-of-a-FeIII-oxalate-and-b-FeII-oxalate-complexes-in_fig1_23174616
https://www.mdpi.com/2075-163X/14/9/891
https://www.mdpi.com/2075-163X/14/9/891
https://www.mdpi.com/2297-8739/10/7/378
https://www.benchchem.com/product/b1226959#spectroscopic-properties-of-ferrous-oxalate
https://www.benchchem.com/product/b1226959#spectroscopic-properties-of-ferrous-oxalate
https://www.benchchem.com/product/b1226959#spectroscopic-properties-of-ferrous-oxalate
https://www.benchchem.com/product/b1226959#spectroscopic-properties-of-ferrous-oxalate
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1226959?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1226959?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

